molecular formula C12H22O2 B13249982 1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid

1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid

Cat. No.: B13249982
M. Wt: 198.30 g/mol
InChI Key: PTWFYBIJSSLBRN-UHFFFAOYSA-N
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Description

1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, where five of the hydrogen atoms are replaced by methyl groups and one carboxylic acid group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methyl groups followed by the introduction of a carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using specialized reactors. The process is optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving carboxylic acids.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid exerts its effects depends on its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The methyl groups provide steric hindrance, affecting the compound’s overall shape and interaction with other molecules.

Comparison with Similar Compounds

    1,1,3,3,5-Pentamethylcyclohexane: Similar structure but lacks the carboxylic acid group.

    Cyclohexane-1-carboxylic acid: Lacks the methyl groups, resulting in different reactivity and properties.

    1,3,3,5,5-Pentamethylcyclohexanol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness: 1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid is unique due to the combination of multiple methyl groups and a carboxylic acid group on the cyclohexane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,3,3,5,5-pentamethylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)6-11(3,4)8-12(5,7-10)9(13)14/h6-8H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWFYBIJSSLBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C(=O)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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